molecular formula C19H22BrN B8396745 2-Bromo-6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine

2-Bromo-6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine

Cat. No.: B8396745
M. Wt: 344.3 g/mol
InChI Key: FMVTZOBRXZXCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine is a useful research compound. Its molecular formula is C19H22BrN and its molecular weight is 344.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H22BrN

Molecular Weight

344.3 g/mol

IUPAC Name

2-bromo-6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridine

InChI

InChI=1S/C19H22BrN/c1-18(2)10-11-19(3,4)15-12-13(8-9-14(15)18)16-6-5-7-17(20)21-16/h5-9,12H,10-11H2,1-4H3

InChI Key

FMVTZOBRXZXCMZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C3=NC(=CC=C3)Br)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

200 mg (0.84 mmol) of 2,6-dibromopyridine and 265 mg (0.84 mmol) of 4,4,5,5-tetramethyl-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane are dissolved in 6 ml of 2M sodium carbonate solution and in 2.5 ml of dimethoxyethane. The reaction mixture is degassed a number of times, and 49 mg (0.04 mmol) of tetrakis(triphenylphosphine)palladium are added under nitrogen atmosphere, the mixture is stirred at 80° C. for 16 h and subsequently irradiated in the microwave for 30 min. The reaction mixture is evaporated, and saturated sodium hydrogencarbonate solution is added. This mixture is extracted three times with ethyl acetate and three times with dichloromethane, the combined organic phases are dried over Na2SO4 and evaporated. The crude product is reacted further without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
49 mg
Type
catalyst
Reaction Step Two

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